An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,2-Dibromovinyl)furan
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2,2-Dibromovinyl)furan, a furan derivative with potential applications in organic synthesis and medicinal chemistry. This document details its structural characteristics, spectroscopic data, synthetic methodologies, and reactivity profile, presented in a format tailored for researchers and drug development professionals.
Core Physical and Chemical Properties
Quantitative data for 2-(2,2-Dibromovinyl)furan is summarized below. It is important to note that while some experimental data is available, other properties are estimated based on data from structurally similar compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Br₂O | [1] |
| Molecular Weight | 251.90 g/mol | [1] |
| CAS Number | 100074-10-0 | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not explicitly reported; likely a low-melting solid. | |
| Boiling Point | Not explicitly reported. | |
| Density | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and acetone. | |
| Storage | Sealed in dry conditions at 2-8°C. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(2,2-Dibromovinyl)furan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A ¹³C NMR spectrum for 2-(2,2-Dibromovinyl)furan dissolved in CDCl₃ has been reported.[3] The chemical shifts provide insight into the carbon framework of the molecule.
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¹H NMR: While a specific ¹H NMR spectrum for 2-(2,2-Dibromovinyl)furan was not found in the literature, the expected signals would include peaks corresponding to the protons on the furan ring and the vinyl proton. The chemical shifts and coupling constants would be informative for structural confirmation.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Detailed mass spectrometry data for 2-(2,2-Dibromovinyl)furan is not available in the searched literature. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve cleavage of the dibromovinyl group and fragmentation of the furan ring.
Synthesis of 2-(2,2-Dibromovinyl)furan
The most plausible and widely used method for the synthesis of 2-(2,2-Dibromovinyl)furan is the Corey-Fuchs reaction, starting from furan-2-carboxaldehyde.[4][5][6][7] This two-step process involves the formation of a dibromo-olefin intermediate, which can be isolated.
Caption: Synthetic pathway to 2-(2,2-Dibromovinyl)furan.
Experimental Protocol: Corey-Fuchs Reaction
This protocol is a general procedure for the Corey-Fuchs reaction and should be adapted and optimized for the specific synthesis of 2-(2,2-Dibromovinyl)furan.[3]
Step 1: Synthesis of the Dibromoolefin
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To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0°C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 equivalents).
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Stir the resulting mixture at 0°C for 15 minutes.
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To this solution, add furan-2-carboxaldehyde (1.0 equivalent) in dry DCM.
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Allow the reaction mixture to stir at room temperature overnight.
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Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.
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Concentrate the filtrate and purify the residue by silica gel chromatography to obtain 2-(2,2-Dibromovinyl)furan.
Caption: Experimental workflow for the synthesis.
Chemical Reactivity and Stability
The chemical reactivity of 2-(2,2-Dibromovinyl)furan is dictated by the properties of both the furan ring and the gem-dibromovinyl group.
Furan Ring Reactivity
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, it is also sensitive to strong acids, which can lead to polymerization or ring-opening.[8][9][10] The electron-withdrawing nature of the dibromovinyl substituent is expected to decrease the reactivity of the furan ring towards electrophiles compared to unsubstituted furan.
Gem-Dibromovinyl Group Reactivity
The gem-dibromoalkene moiety is a versatile functional group. It can undergo a variety of transformations, including:
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Lithium-halogen exchange: Treatment with strong bases like n-butyllithium can lead to the formation of a lithium acetylide, which can then be reacted with various electrophiles. This is the second step of the Corey-Fuchs reaction to form terminal alkynes.[4][5][6]
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Nucleophilic substitution: The vinyl bromides can potentially undergo nucleophilic substitution reactions, although this may require specific catalysts or conditions.
Stability
Furan derivatives can exhibit instability under strongly acidic or basic conditions.[7][11] The stability of 2-(2,2-Dibromovinyl)furan is likely influenced by the electron-withdrawing dibromovinyl group, which may affect the susceptibility of the furan ring to acid-catalyzed degradation. It should be stored in a dry, cool environment to prevent potential decomposition.[1]
Caption: Key reactivity aspects of the molecule.
Safety Information
2-(2,2-Dibromovinyl)furan is classified as acutely toxic if swallowed and is toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment should be worn when handling this compound, and it should be handled in a well-ventilated area.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of 2-(2,2-Dibromovinyl)furan. While some experimental data remains to be fully elucidated in the literature, the information on its synthesis, spectroscopic characteristics, and expected reactivity serves as a valuable resource for researchers in organic synthesis and drug discovery. Further investigation into its physical properties and biological activity is warranted to fully explore its potential applications.
References
- 1. 100074-10-0|2-(2,2-Dibromovinyl)furan|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. researchgate.net [researchgate.net]
